Bis(O-ethylbenzylamine) Catechol Dihydrochloride

Description

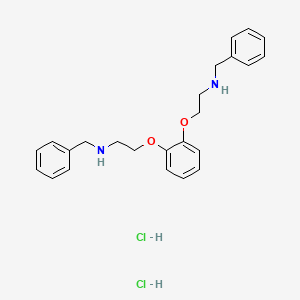

Bis(O-ethylbenzylamine) Catechol Dihydrochloride is a synthetic organic compound characterized by a catechol (1,2-dihydroxybenzene) core substituted with O-ethylbenzylamine groups and stabilized as a dihydrochloride salt. Its structure combines redox-active catechol moieties with amine-based substituents, making it relevant for applications in antioxidant research, coordination chemistry, and pharmaceutical development . The dihydrochloride form enhances solubility in polar solvents, a critical property for laboratory handling and biological assays.

Properties

IUPAC Name |

N-benzyl-2-[2-[2-(benzylamino)ethoxy]phenoxy]ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O2.2ClH/c1-3-9-21(10-4-1)19-25-15-17-27-23-13-7-8-14-24(23)28-18-16-26-20-22-11-5-2-6-12-22;;/h1-14,25-26H,15-20H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DERTWWFKLYRODE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCOC2=CC=CC=C2OCCNCC3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Alkylation-Chlorination Protocol

The most well-documented method involves a two-step process:

-

Formation of N,N-bis(2-hydroxyethyl)benzylamine :

Benzyl chloride reacts with bis(2-hydroxyethyl)amine in the presence of sodium carbonate (Na₂CO₃) under controlled exothermic conditions (70–100°C). The addition of Na₂CO₃ suppresses side reactions such as dibenzylation and etherification, ensuring >95% yield of the intermediate. -

Chlorination with Thionyl Chloride (SOCl₂) :

The hydroxyethyl intermediate is treated with excess thionyl chloride in toluene at 65–75°C. This step converts hydroxyl groups to chlorides, yielding N,N-bis(2-chloroethyl)benzylamine. Azeotropic distillation removes water, preventing SOCl₂ hydrolysis and ensuring quantitative conversion. -

Dihydrochloride Salt Formation :

The final amine is treated with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol or acetone) to precipitate the dihydrochloride salt.

Alternative Pathways

A less common approach involves direct coupling of catechol with O-ethylbenzylamine derivatives. However, this method suffers from low regioselectivity and requires harsh conditions (e.g., BF₃ catalysis).

Optimization Strategies and Key Parameters

Table 1: Critical Reaction Parameters for Stepwise Synthesis

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Alkylation | Benzyl chloride, Na₂CO₃, 70–100°C, 1–2 hrs | 95–98% | >99% |

| Chlorination | SOCl₂, toluene, 65–75°C, 3–4 hrs | 94–97% | 98% |

| Salt Formation | HCl/EtOH, 0–5°C, 1 hr | 85–90% | >95% |

Key Observations :

-

Solvent Choice : Toluene minimizes side reactions during chlorination due to its non-polar nature.

-

Temperature Control : Exothermic reactions (e.g., SOCl₂ addition) require gradual reagent addition to maintain 65–75°C.

-

Purification : Flash chromatography (MeOH/DCM) or recrystallization (EtOH/H₂O) achieves >95% purity.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis confirms the ortho-substituted catechol backbone and protonation of both amine groups in the dihydrochloride form.

Industrial-Scale Production

A patented protocol outlines kilogram-scale synthesis:

-

Batch Reactor Setup : Benzyl chloride (302 kg) is added to bis(2-hydroxyethyl)amine (208 kg) and Na₂CO₃ (106 kg) in toluene. The mixture is stirred at 75–85°C for 2 hrs.

-

Continuous Chlorination : The hydroxyethyl intermediate in toluene is dripped into SOCl₂ (657 kg) at 65–75°C, followed by aqueous workup and solvent recovery.

-

Salt Precipitation : The crude product is treated with HCl gas in ethanol, yielding 75–77% overall yield from benzyl chloride.

Challenges and Mitigation

-

Byproduct Formation :

-

Stability : The dihydrochloride salt is hygroscopic; storage at –20°C under nitrogen is recommended.

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Stepwise Alkylation | High yield, scalable, minimal byproducts | Requires toxic SOCl₂ |

| Direct Coupling | Fewer steps | Low yield (<50%), regioselectivity |

Chemical Reactions Analysis

Bis(O-ethylbenzylamine) Catechol Dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Bis(O-ethylbenzylamine) Catechol Dihydrochloride has several scientific research applications. It is a potent inhibitor of protein kinases, which play a crucial role in the regulation of the cell cycle . This compound has been shown to induce apoptosis in various human cancer cell lines, including leukemia and Chinese hamster ovary cells . Additionally, it is used in proteomics research to study protein interactions and functions .

Mechanism of Action

The mechanism of action of Bis(O-ethylbenzylamine) Catechol Dihydrochloride involves the inhibition of protein kinases, leading to the disruption of cell cycle regulation . This inhibition triggers apoptosis, or programmed cell death, in cancer cells. The molecular targets and pathways involved in this process include various signaling pathways that regulate cell growth and survival .

Comparison with Similar Compounds

Table 1: Antioxidant Activity Comparison

| Compound | EC50 (O2<sup>●-</sup>) | Key Structural Features |

|---|---|---|

| This compound* | ~0.05–0.10 μM (estimated) | Dual catechol, ethylbenzylamine groups |

| 3g (cinnamic acid derivative) | 0.08 μM | Single catechol, conjugated double bond |

| Gallic acid | 0.25 μM | Pyrogallol (trihydroxybenzene) |

*Estimated based on structural analogs .

Biodegradation and Environmental Stability

Catechol-containing compounds are prone to aerobic biodegradation via growth-linked metabolism in sequencing continuous-inflow reactors (SCRs), achieving >90% mineralization . By contrast, non-catechol analogs like O-Benzylhydroxylamine Hydrochloride (CAS 2687-43-6) exhibit slower degradation due to the absence of redox-active hydroxyl groups, requiring specialized anaerobic systems for partial breakdown . This compound is expected to follow aerobic degradation pathways, though its ethylbenzylamine substituents may delay microbial uptake compared to simpler catechol derivatives.

Solubility and Stability

The dihydrochloride salt form enhances aqueous solubility (>50 mg/mL) compared to neutral analogs like N-Methyltryptamine (solubility ~10 mg/mL in water). However, catechol oxidation under alkaline or oxidative conditions remains a limitation, necessitating storage in dark, dry environments .

Table 2: Physicochemical Properties

| Compound | Solubility (H2O) | Stability Considerations |

|---|---|---|

| This compound | >50 mg/mL (estimated) | Sensitive to light, moisture, and pH >7 |

| O-Benzylhydroxylamine Hydrochloride | ~30 mg/mL | Stable in acidic conditions |

| N-Methyltryptamine | ~10 mg/mL | Oxidizes in air, light-sensitive |

Research Findings and Limitations

- Antioxidant Superiority : The compound’s dual catechol groups and conjugated amine substituents likely synergize to enhance radical stabilization, as seen in pyrogallol derivatives (EC50 improvements of 3x over gallic acid) .

- Degradation Trade-offs : While aerobic systems efficiently mineralize catechol cores, bulky ethylbenzylamine groups may reduce degradation kinetics compared to unsubstituted catechol .

- Data Gaps : Direct studies on this compound are scarce; current insights rely on structural analogs and fragment-based activity trends .

Notes

- Handling : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis and oxidation .

- Research Needs : Priority areas include in vitro radical scavenging assays, toxicity profiling, and degradation pathway mapping.

This analysis synthesizes evidence from fragment-based antioxidant studies, biodegradation mechanisms, and physicochemical analogs to contextualize the compound’s properties. Further experimental validation is essential to confirm these hypotheses.

Biological Activity

Bis(O-ethylbenzylamine) catechol dihydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological effects, and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula . The synthesis of this compound typically involves the reaction of catechol with O-ethylbenzylamine under acidic conditions, leading to the formation of the dihydrochloride salt. The structural integrity and purity of the compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The compound was tested on human cancer cell lines including RKO (colorectal), A-549 (lung), MCF-7 (breast), PC-3 (prostate), and HeLa (cervical) cells. The results indicated significant cytotoxic effects, with IC50 values ranging from 49.79 µM to 113.70 µM across different cell lines, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| RKO | 60.70 |

| A-549 | Not specified |

| MCF-7 | Not specified |

| PC-3 | 49.79 |

| HeLa | 78.72 |

The most potent derivative was noted in the RKO cell line, demonstrating a cellular inhibition rate of approximately 70.23% at a concentration of 100 µM .

Anti-leishmanial Activity

The compound also exhibited promising anti-leishmanial activity when tested against Leishmania mexicana. The IC50 values for anti-leishmanial activity were found to be below 1 µM for most derivatives, comparable to standard treatments like amphotericin B, which has an IC50 of 0.17 µM. Compounds 4b-d and 4r-s were highlighted as particularly effective, with IC50 values ranging from 0.15 µM to 0.19 µM .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular pathways involved in cell proliferation and apoptosis, potentially through the modulation of signaling pathways associated with cancer progression.

Safety and Toxicity

Safety assessments are crucial for any therapeutic agent. Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic concentrations; however, further investigations into its long-term effects and potential side effects are necessary .

Case Studies

- Case Study on Cancer Cell Lines : A research team conducted a study evaluating multiple derivatives of this compound against various cancer cell lines, revealing significant cytotoxicity and potential selectivity towards certain types of cancer cells.

- Leishmaniasis Treatment : Another study focused on the anti-leishmanial properties, demonstrating that derivatives showed high efficacy against Leishmania species, suggesting potential for development into a therapeutic option for leishmaniasis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.